molecular formula C13H11ClN4O6S B1205186 Chlorimuron CAS No. 99283-00-8

Chlorimuron

Cat. No.: B1205186
CAS No.: 99283-00-8
M. Wt: 386.77 g/mol
InChI Key: RIUXZHMCCFLRBI-UHFFFAOYSA-N
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Description

Chlorimuron, commonly known as this compound-ethyl, is a member of the sulfonylurea family of herbicides. It is widely used in agriculture, particularly in soybean fields, for its effectiveness in controlling broadleaf weeds. This compound-ethyl is known for its low application rates, high herbicidal activity, good crop selectivity, and low mammalian toxicity .

Mechanism of Action

Target of Action

Chlorimuron-ethyl is a post-emergence, foliar applied herbicide . It is primarily targeted towards broadleaf weeds in crops like soybeans and peanuts .

Mode of Action

The mode of action of this compound involves its interaction with the targeted weeds. It is absorbed by the plant and then transported throughout the plant’s system, inhibiting the growth of the weeds . The specific interactions between this compound and its targets are still under investigation .

Biochemical Pathways

This compound-ethyl can be effectively degraded by microbes . In a study, the Chenggangzhangella methanolivorans strain CHL1, a Methylocystaceae strain with the ability to degrade sulfonylurea herbicides, was found to degrade this compound-ethyl . Using a metabolomics method, eight intermediate degradation products were identified, and three pathways, including a novel pyrimidine-ring-opening pathway, were found to be involved in this compound-ethyl degradation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound has a high aqueous solubility, is non-volatile, and based on its chemical properties, is mobile and can be expected to leach to groundwater .

Result of Action

The result of this compound’s action is the effective control of broadleaf weeds in crops like soybeans and peanuts . Uncontrolled application of this compound-ethyl can cause serious environmental problems .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the degradation of this compound by microbes can be affected by factors such as substrate concentration, pH, inoculum concentration, and temperature . Additionally, the concentration of this compound can also impact its degradation rates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorimuron-ethyl is synthesized through a multi-step process. The key steps involve the formation of the sulfonylurea linkage and the introduction of the pyrimidine ring. The synthesis typically starts with the reaction of 4-chloro-6-methoxypyrimidine with an appropriate amine to form the corresponding sulfonamide. This intermediate is then reacted with a chloroformate to yield the final product, this compound-ethyl .

Industrial Production Methods

Industrial production of this compound-ethyl involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

Chlorimuron-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly susceptible to hydrolysis under acidic and basic conditions, leading to the formation of its corresponding sulfonamide and carboxylic acid derivatives .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include 2-amino-4-chloro-6-methoxypyrimidine, ethyl 2-sulfamoyl benzoate, and 2-sulfamoyl benzoic acid .

Comparison with Similar Compounds

Chlorimuron-ethyl is unique among sulfonylurea herbicides due to its high selectivity and low application rates. Similar compounds include:

This compound-ethyl stands out due to its specific application in soybean fields and its relatively low environmental impact compared to other herbicides .

Properties

IUPAC Name

2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O6S/c1-24-10-6-9(14)15-12(16-10)17-13(21)18-25(22,23)8-5-3-2-4-7(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,15,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUXZHMCCFLRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20244020
Record name Chlorimuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99283-00-8
Record name Chlorimuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99283-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorimuron [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorimuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORIMURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M5PMS64MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mode of action of chlorimuron-ethyl?

A1: this compound-ethyl is a sulfonylurea herbicide that inhibits the enzyme acetolactate synthase (ALS) [, , , ]. This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants [, , ].

Q2: How does ALS inhibition affect susceptible plants?

A2: Blocking ALS leads to a shortage of essential amino acids, ultimately disrupting protein synthesis and halting plant growth [, , ]. This results in stunted growth, chlorosis, and eventual death of susceptible weeds [, ].

Q3: What is the molecular formula and weight of this compound-ethyl?

A3: The molecular formula of this compound-ethyl is C15H15ClN4O6S, and its molecular weight is 414.84 g/mol.

Q4: Is there any spectroscopic data available for this compound-ethyl?

A4: While specific spectroscopic data isn't detailed in the provided research, techniques like LC/MS (Liquid Chromatography/Mass Spectrometry) are frequently employed to identify this compound-ethyl and its metabolites in various matrices [, , , , ].

Q5: How does temperature affect the persistence of this compound-ethyl in soil?

A5: Temperature significantly influences the degradation rate of this compound-ethyl in soil. Higher temperatures generally lead to faster breakdown [, ].

Q6: Does tillage influence the persistence of this compound-ethyl?

A6: Research suggests that tillage may have a variable impact on this compound-ethyl persistence, depending on factors like soil moisture and temperature. In some studies, minimal differences were observed between tillage systems [].

Q7: Does this compound-ethyl exhibit catalytic properties?

A7: this compound-ethyl is a herbicide, not a catalyst. Its primary mode of action is the inhibition of a specific enzyme, not the catalysis of chemical reactions.

Q8: Have any QSAR models been developed for this compound-ethyl or related sulfonylureas?

A8: While the provided research doesn't explicitly mention QSAR models for this compound-ethyl, these models are commonly used in pesticide development. Such models could be used to predict the activity and properties of new sulfonylurea herbicides based on their structures.

Q9: How stable is this compound-ethyl in different environmental conditions?

A10: this compound-ethyl can persist in soil for varying periods, influenced by factors like temperature, moisture, pH, and microbial activity [, , ]. Light exposure can also contribute to its degradation [, ].

Q10: What are the SHE regulations concerning this compound-ethyl?

A10: The provided scientific papers primarily focus on the biological and chemical properties of this compound-ethyl. Specific SHE regulations and safety guidelines should be obtained from relevant regulatory bodies and product labels.

Q11: How is this compound-ethyl absorbed and translocated within plants?

A13: this compound-ethyl is primarily absorbed through the foliage and translocated within the plant's vascular system [, , ]. The rate and extent of absorption and translocation vary depending on the plant species, growth stage, and environmental conditions [, ].

Q12: What are the primary metabolic pathways of this compound-ethyl in plants?

A14: Several metabolic pathways contribute to this compound-ethyl degradation in plants, including hydroxylation in the pyrimidine ring, glucoside conjugation, and glutathione conjugation []. The rate of metabolism varies considerably among plant species, influencing their sensitivity to the herbicide [, , , ].

Q13: How is the efficacy of this compound-ethyl evaluated in laboratory settings?

A15: Laboratory experiments often employ techniques like thin-layer chromatography to assess the degradation rate of this compound-ethyl in plant extracts []. Additionally, bioassays using susceptible plant species are common to evaluate the herbicidal activity of this compound-ethyl under controlled conditions [, ].

Q14: What are the mechanisms behind this compound-ethyl resistance in weeds?

A14: Resistance to this compound-ethyl can arise from various mechanisms, including:

  • Target-site resistance: Mutations in the ALS enzyme can reduce its sensitivity to this compound-ethyl, rendering the herbicide less effective [, ].
  • Metabolic resistance: Enhanced herbicide metabolism in resistant plants can lead to faster detoxification and reduced herbicide efficacy [, ].
  • Reduced uptake or translocation: Some resistant plants might limit the absorption or movement of this compound-ethyl, decreasing its concentration at the target site [].

Q15: Is there cross-resistance between this compound-ethyl and other herbicides?

A17: Yes, cross-resistance has been observed between this compound-ethyl and other ALS-inhibiting herbicides [, , ]. This means that weeds resistant to one ALS inhibitor might also exhibit resistance to others, posing challenges for weed management strategies.

Q16: What is the toxicity profile of this compound-ethyl?

A16: The provided research primarily focuses on the efficacy and environmental fate of this compound-ethyl. Information regarding toxicity, safety, and potential adverse effects should be sourced from relevant safety data sheets, regulatory guidelines, and product labels.

Q17: How does this compound-ethyl impact soil microorganisms?

A24: Research indicates that this compound-ethyl can affect soil microbial populations and activity. Studies have shown both stimulatory and inhibitory effects on various microbial groups, depending on the concentration and exposure time [, , , ].

Q18: What factors influence the degradation of this compound-ethyl in the environment?

A18: Multiple factors contribute to the breakdown of this compound-ethyl in the environment:

  • Microbial degradation: Microorganisms play a crucial role in breaking down this compound-ethyl in soil [, , , , , ].
  • Photodegradation: Light exposure can contribute to the breakdown of this compound-ethyl [, ].
  • Chemical hydrolysis: this compound-ethyl can undergo hydrolysis in soil and water, leading to the formation of breakdown products [].
  • Soil properties: Soil characteristics like pH, organic matter content, and temperature affect the persistence of this compound-ethyl [, ].

Q19: What are some alternatives to using this compound-ethyl for weed control?

A19: Alternative weed management strategies and herbicides can be employed depending on the specific weed spectrum and crop:

  • Alternative herbicides: Other herbicide classes, such as PPO inhibitors (e.g., lactofen, fomesafen) or imidazolinones (e.g., imazethapyr, imazaquin) [, , , , ], can provide effective weed control.

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